![molecular formula C10H14BrN B3256133 2-(4-Bromophenyl)-2-methylpropan-1-amine CAS No. 264602-70-2](/img/structure/B3256133.png)
2-(4-Bromophenyl)-2-methylpropan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4-Bromophenylacetonitrile, a chemical model used for the study and analysis of human buccal absorption of pharmaceuticals, undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . Another related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, can be prepared by selective bromination of 2-methyl-2-phenylpropanoic acid on an aqueous medium .Scientific Research Applications
Antimicrobial Applications
The compound has been used in the synthesis of derivatives that have shown promising antimicrobial activity . These derivatives have been tested against various bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Applications
The compound has also been used in the synthesis of derivatives that have shown antiproliferative or anticancer activity . In particular, these derivatives have been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Drug Designing
The compound and its derivatives have been used in molecular docking studies to study the binding mode of active compounds with receptors . This information can be useful in the rational design of new drugs .
Synthesis of Other Compounds
The compound can be used in the synthesis of other complex compounds . For example, it has been used in the synthesis of a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Pharmacokinetic Modulation
The compound, due to its structural motif, can be used to positively modulate the pharmacokinetic properties of a drug substance .
Treatment of Neurological Disorders
The compound can potentially be used in the treatment of neurological disorders like Parkinson’s and Alzheimer’s disease .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIBQWNRSYUNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-methylpropan-1-amine | |
CAS RN |
264602-70-2 | |
Record name | 2-(4-bromophenyl)-2-methylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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